molecular formula C10H10FNO B1401159 4-(But-3-yn-1-yloxy)-3-fluoroaniline CAS No. 1343798-72-0

4-(But-3-yn-1-yloxy)-3-fluoroaniline

Cat. No. B1401159
CAS RN: 1343798-72-0
M. Wt: 179.19 g/mol
InChI Key: LVUJNBQIVSFZFX-UHFFFAOYSA-N
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Description

The compound “4-(But-3-yn-1-yloxy)-3-fluoroaniline” seems to be a complex organic molecule. It likely contains an aniline group (a benzene ring with an attached amino group), a fluoro group (indicating the presence of a fluorine atom), and a but-3-yn-1-yloxy group (indicating the presence of a butyne, a type of alkyne, attached through an oxygen atom) .


Synthesis Analysis

While specific synthesis methods for “4-(But-3-yn-1-yloxy)-3-fluoroaniline” were not found, there are related compounds that have been synthesized. For instance, the synthesis of a clickable, photoreactive amino acid p - (4- (but-3-yn-1-yl)benzoyl)- L -phenylalanine (Abpa) was reported. It was synthesized from 3- (4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .

Scientific Research Applications

Synthesis and Bioactivity

4-(But-3-yn-1-yloxy)-3-fluoroaniline and its derivatives have been explored in various scientific research contexts, particularly in the synthesis of bioactive compounds. For instance, Wang et al. (2000) investigated the synthesis of 4-[1-(2-deoxy-β-D-ribofuranosyl)]-derivatives of 5-fluoroaniline for potential use as anticancer and anti-HIV agents, although the compounds showed inactivity in these applications (Wang et al., 2000). Similarly, Caballero et al. (2011) conducted docking and QSAR studies on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors, showing the potential of these compounds in cancer therapy (Caballero et al., 2011).

Metabolism and Bioactivation

The metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, have been studied to understand their biotransformation pathways. Rietjens and Vervoort (1991) focused on the bioactivation of 4-fluorinated anilines to reactive benzoquinoneimines as primary reaction products, highlighting the metabolic pathways of these compounds (Rietjens & Vervoort, 1991).

Environmental and Toxicological Studies

Environmental and toxicological impacts of fluoroanilines, including derivatives of 4-(But-3-yn-1-yloxy)-3-fluoroaniline, have been assessed. Bundy et al. (2002) utilized NMR spectroscopy to identify new endogenous biomarkers in earthworms exposed to 4-fluoroaniline, contributing to our understanding of xenobiotic toxicity (Bundy et al., 2002).

Degradation and Bioremediation

Zhao et al. (2019) explored the degradation of 3-fluoroaniline by Rhizobium sp. JF-3, demonstrating the potential of certain bacteria in bioremediation of fluoroanilines, which could be relevant for environmental cleanup efforts (Zhao et al., 2019).

Medicinal Chemistry and Drug Design

In medicinal chemistry, fluoroanilines have been utilized in the synthesis of compounds with potential therapeutic applications. Testa et al. (2018) synthesized 3-fluoro-4-hydroxyprolines and evaluated their molecular properties, contributing to drug design and discovery (Testa et al., 2018).

properties

IUPAC Name

4-but-3-ynoxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h1,4-5,7H,3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUJNBQIVSFZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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